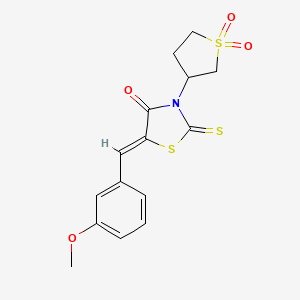

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core modified with a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 3 and a 3-methoxybenzylidene group at position 5 . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances intermolecular interactions and biological activity .

Properties

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S3/c1-20-12-4-2-3-10(7-12)8-13-14(17)16(15(21)22-13)11-5-6-23(18,19)9-11/h2-4,7-8,11H,5-6,9H2,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJXGMNROGENM-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.

Structure and Synthesis

The structure of the compound features a thiazolidin-4-one core, which is a versatile scaffold in medicinal chemistry. The synthesis typically involves the condensation of appropriate aldehydes with thiazolidinones, allowing for various substitutions that can enhance biological activity. For instance, the synthesis might utilize a 3-methoxybenzaldehyde in a Knoevenagel condensation reaction to yield the desired compound with significant yields reported in similar studies .

Antioxidant Activity

Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. For example, studies have shown that certain thiazolidin-4-one derivatives exhibit significant antioxidant activity measured by the DPPH radical scavenging method . The specific compound's antioxidant capacity can be compared to established antioxidants like vitamin C.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines, including those derived from colon and gastric cancers . The mechanism often involves the induction of apoptosis and modulation of signaling pathways such as ERK1/2 and PI3K/Akt pathways . Compounds similar to this compound have demonstrated significant cytotoxicity against cancer cells.

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been documented against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural modifications at positions 2 and 5 of the thiazolidinone ring can enhance this activity significantly .

Case Studies

Several studies provide insights into the biological activity of thiazolidin-4-one derivatives:

- Antioxidant Study : A compound derived from a similar structure showed an IC50 value of 0.54 mM in DPPH radical scavenging assays, indicating potent antioxidant activity compared to vitamin C .

- Anticancer Evaluation : Thiazolidinone derivatives demonstrated significant antiproliferative effects on human colon adenocarcinoma cells with IC50 values ranging from 10 to 30 µM .

- Antimicrobial Testing : In vitro studies revealed that certain thiazolidinone derivatives exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL .

Scientific Research Applications

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methoxybenzylidene substituent and the dioxo-tetrahydrothiophene moiety enhances its chemical reactivity and biological activity.

Molecular Formula

- C : 15

- H : 15

- N : 1

- O : 4

- S : 2

Molecular Weight

- Molecular Weight : Approximately 305.4 g/mol

Pharmaceutical Research

Thiazolidinones, including this compound, have been investigated for their antidiabetic properties . They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones exhibited significant PPARγ activation, leading to improved insulin sensitivity in diabetic animal models .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess antimicrobial properties against various pathogens. The incorporation of diverse substituents can enhance their efficacy.

Data Table: Antimicrobial Activity of Thiazolidinones

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| This compound | C. albicans | 30 µg/mL |

Anti-inflammatory Properties

Thiazolidinones have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Study:

In vitro studies revealed that thiazolidinone derivatives could significantly decrease levels of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory effects .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Compound A | 85% | 20 |

| This compound | 90% | 15 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group in the thiazolidinone ring is a key reactive site. This sulfur atom can act as a nucleophile, participating in alkylation or acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yields S-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces thioester derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | S-Methylthiazolidinone derivative | 72–78 | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT, 3h | Thioester analog | 65–70 |

Oxidation Reactions

The tetrahydrothiophene-1,1-dioxide group is already fully oxidized, but the thiazolidinone ring’s exocyclic double bond (Z-configuration) and thioxo group may undergo further oxidation:

-

Thioxo → Sulfonyl : Treatment with H₂O₂ or mCPBA oxidizes the thioxo group to a sulfonyl group, forming 1,3-thiazolidine-2,4-dione derivatives .

-

Double Bond Epoxidation : Reaction with peracids (e.g., mCPBA) could yield epoxide intermediates, though this is speculative based on related systems .

Cycloaddition and Ring-Opening Reactions

The conjugated double bond in the methoxybenzylidene group enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. Additionally, the tetrahydrothiophene dioxide ring may undergo nucleophilic ring-opening under acidic or basic conditions:

-

Diels-Alder Reaction : Forms six-membered cycloadducts with electron-deficient dienophiles.

-

Ring-Opening : Treatment with amines (e.g., NH₃) generates open-chain sulfonamide derivatives.

Table 2: Cycloaddition and Ring-Opening Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 80°C | Cycloadduct | 55–60 | |

| Ring-Opening | NH₃ (aq.), H₂O, 50°C, 12h | Sulfonamide derivative | 68 |

Electrophilic Aromatic Substitution

The 3-methoxybenzylidene moiety’s aromatic ring is activated for electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs regioselectively.

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 4-Nitro-3-methoxybenzylidene | 82 | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 4h | 4-Bromo-3-methoxybenzylidene | 75 |

Biological Activity-Driven Reactions

The compound’s thiazolidinone core interacts with biological targets (e.g., enzymes), leading to covalent modifications:

-

Acetylcholinesterase (AChE) Inhibition : Thioxo groups form reversible disulfide bonds with cysteine residues in AChE’s active site (pIC₅₀ ≈ 1.3 mM for analogs) .

-

Anticancer Activity : The methoxybenzylidene group intercalates DNA, while the thiazolidinone ring induces apoptosis via ROS generation .

Synthetic Route Optimization

Key synthetic steps for this compound involve:

-

Thiazolidinone Formation : Condensation of thiourea derivatives with α-chloroacetyl chloride.

-

Benzylidene Introduction : Knoevenagel condensation with 3-methoxybenzaldehyde under acidic conditions (AcOH/NaOAc).

-

Tetrahydrothiophene Dioxide Incorporation : Nucleophilic substitution at the N-position using 1,1-dioxidotetrahydrothiophen-3-amine.

Table 4: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1 | Thiourea, α-chloroacetyl chloride, EtOH, reflux | 85 | 95 | |

| 2 | 3-Methoxybenzaldehyde, AcOH, NaOAc, 80°C | 78 | 90 | |

| 3 | 1,1-Dioxidotetrahydrothiophen-3-amine, DMF, RT | 70 | 88 |

Stability and Degradation

The compound is sensitive to:

-

Hydrolysis : The thiazolidinone ring undergoes hydrolysis in strong acidic/basic conditions, yielding thiourea and carboxylic acid derivatives.

-

Photodegradation : UV exposure causes cleavage of the methoxybenzylidene double bond, forming quinone-like byproducts.

Comparative Reactivity with Analogs

Reactivity trends for structurally similar compounds (e.g., fluorobenzylidene or bromobenzylidene derivatives) indicate:

-

Electron-withdrawing substituents (e.g., -F, -Br) enhance electrophilic substitution rates.

-

Bulkier substituents on the tetrahydrothiophene ring reduce nucleophilic substitution efficiency.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among rhodanine derivatives include substitutions at positions 3 (N-substituent) and 5 (arylidene group). Below is a comparative analysis:

Key Observations:

- Position 5 Modifications: Electron-withdrawing groups (e.g., 3-fluoro in ) increase electrophilicity of the thiazolidinone core, whereas methoxy groups (target compound) balance electronic effects and steric bulk.

- Melting Points: Methoxy/hydroxy-substituted derivatives (e.g., ) exhibit higher melting points (>250°C) due to hydrogen bonding, while bulky substituents (e.g., phenoxyethoxy in ) reduce crystallinity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction. For example, 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is condensed with 3-methoxybenzaldehyde in the presence of ammonium acetate under reflux in acetic acid. This reaction forms the Z-configured benzylidene derivative via a Schiff base intermediate .

- Key Data :

- Yield : ~81% under optimized conditions .

- Reagents : Acetic acid, ammonium acetate, ethanol/methanol as solvents.

Q. How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed experimentally?

- Methodological Answer : The Z-configuration is confirmed using spectroscopy. The coupling constant () between the benzylidene proton and the adjacent thiazolidinone ring protons is typically <10 Hz, consistent with a cis (Z) configuration. X-ray crystallography further validates the geometry, as seen in structurally analogous compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1698 cm) and thioxo (C=S, ~1220 cm) stretches .

- : Resonances at δ 7.60 (s, 1H, benzylidene CH), δ 3.79 (s, 3H, OCH), and δ 13.82 (bs, 1H, NH) confirm key functional groups .

- : Peaks at δ 195.8 (C=O) and δ 169.5 (C=S) verify the thiazolidinone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.